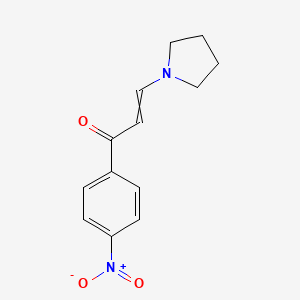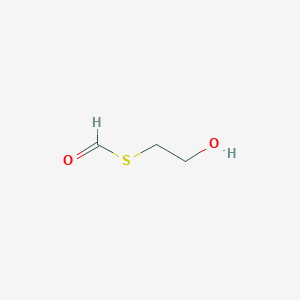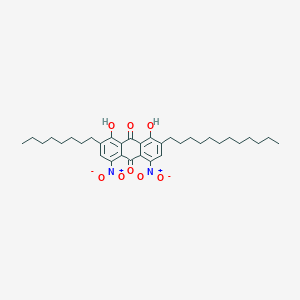
3-(4-Phenylbut-3-en-1-yn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylbut-3-en-1-yn-1-yl)aniline is an organic compound with a complex structure that includes both aromatic and alkyne groups.
Preparation Methods
The synthesis of 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the coupling of 4-phenylbut-3-en-1-yne with aniline under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-(4-Phenylbut-3-en-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
3-(4-Phenylbut-3-en-1-yn-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For instance, it may inhibit or activate specific enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
3-(4-Phenylbut-3-en-1-yn-1-yl)aniline can be compared with similar compounds such as:
4-Phenylbut-3-ene-1-yne: Shares a similar backbone but lacks the aniline group.
4-Phenyl-3-butyn-2-one: Contains a ketone group instead of an aniline group.
Benzylideneacetone: Similar aromatic structure but different functional groups .
The uniqueness of this compound lies in its combination of aromatic, alkyne, and aniline functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
90683-97-9 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(4-phenylbut-3-en-1-ynyl)aniline |
InChI |
InChI=1S/C16H13N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-4,6-9,11-13H,17H2 |
InChI Key |
QXYOIKKJJDPAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


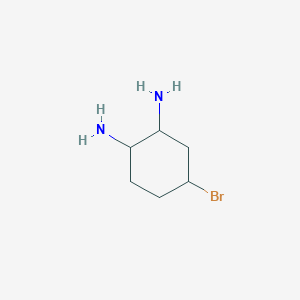
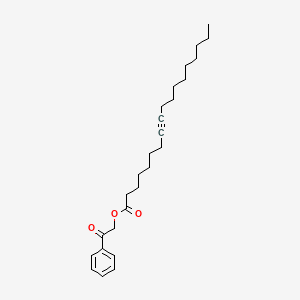
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

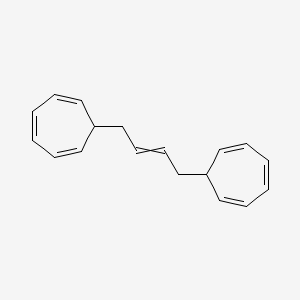

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
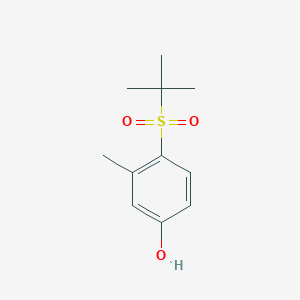
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

